
Total Synthesis of (-)-Kopsifoline A: A Detailed
Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sessilifoline A

Cat. No.: B12317693 Get Quote

Affiliation: Google Research

Abstract
This document provides a comprehensive guide to the total synthesis of the complex indole

alkaloid (-)-Kopsifoline A. The synthesis, as developed by Myeong, Avci, and Movassaghi,

employs a biogenetically inspired strategy featuring a late-stage regioselective C17-

functionalization of a versatile pentacyclic intermediate.[1][2] This approach allows for a

divergent synthesis of related Kopsia alkaloids. This guide is intended for researchers,

scientists, and professionals in drug development, offering detailed experimental protocols,

quantitative data summaries, and visual representations of the synthetic pathway.

Introduction
The Aspidosperma family of alkaloids has long been a subject of interest in the scientific

community due to their intricate molecular architectures and significant biological activities. A

subset of this family, the hexacyclic Kopsia alkaloids, which includes (-)-Kopsifoline A, presents

a formidable synthetic challenge. Kopsifolines were first isolated from the Malayan Kopsia

species, K. fruticosa.[1] The total synthesis of (-)-Kopsifoline A was first reported by the

Movassaghi group, and their strategy is the focus of this guide.[1][2]

The key features of this synthesis include the construction of a versatile vinylogous urethane

intermediate, a regioselective iridium-catalyzed C-H borylation to introduce functionality at the
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C17 position, and a final Mitsunobu reaction to form the characteristic F-ring of the kopsifoline

core.

Overall Synthetic Strategy
The retrosynthetic analysis of (-)-Kopsifoline A reveals a pathway that diverges from a common

pentacyclic intermediate 8. This intermediate contains the core ABCDE ring system of the

Aspidosperma alkaloids. The synthesis of this key intermediate begins from a known

enantiomerically enriched lactam. The final steps of the synthesis involve the formation of the

F-ring and the hydration of an imine to yield the final natural product.

(-)-Kopsifoline A (1)(+)-Kopsifoline E (3) Formic Acid Catalyzed HydrationPentacyclic Alcohol (-)-17 Mitsunobu ReactionC17-Methyl Ether (-)-7 TBAF DeprotectionC17-Borono Pentacycle (-)-12 Oxidation & MethylationVinylogous Urethane Intermediate (-)-8 Iridium-Catalyzed BorylationIndole (+)-11 Transannular Cyclization & Cyanoformate InterceptionSilyl Ether (+)-10 Birch ReductionEnantioenriched C21-Alcohol (+)-9 Silylation
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Caption: Retrosynthetic analysis of (-)-Kopsifoline A.

Experimental Protocols & Data
Synthesis of Key Intermediate (-)-8
The synthesis of the pivotal vinylogous urethane intermediate (-)-8 commences with the known

enantiomerically enriched C21-alcohol (+)-9.

Step 1: Silylation of (+)-9 to Silyl Ether (+)-10

To a solution of alcohol (+)-9 in DMF, imidazole and a catalytic amount of DMAP are added,

followed by TBSCl. The reaction is stirred at room temperature for 2 hours.

Step 2: Birch Reduction of (+)-10 to Indole (+)-11

The silyl ether (+)-10 is subjected to Birch reduction conditions using sodium in liquid ammonia

and THF at -78 °C for 1.5 hours.

Step 3: Transannular Cyclization and Trapping to form (-)-8
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Lactam (+)-11 is treated with DIBAL-H in THF at 0 °C for 1.5 hours to induce a stereoselective

transannular cyclization. The resulting C2-imine is then deprotonated with n-BuLi and

intercepted with methyl cyanoformate at -78 °C for 1 hour to yield the vinylogous urethane (-)-8.

Step Product
Starting
Material

Reagents and
Conditions

Yield (%)

1 Silyl Ether (+)-10
C21-Alcohol

(+)-9

TBSCl,

imidazole,

DMAP, DMF, 23

°C, 2 h

90

2 Indole (+)-11 Silyl Ether (+)-10

Na, NH₃ (liq.),

THF, -78 °C, 1.5

h

92

3
Vinylogous

Urethane (-)-8
Indole (+)-11

1. DIBAL-H, THF,

0 °C, 1.5 h; 2. n-

BuLi, methyl

cyanoformate,

THF, -78 °C, 1 h

80 (2 steps)

Table 1: Synthesis of the versatile intermediate (-)-8.

Late-Stage C17-Functionalization and Completion of the
Synthesis
With the key intermediate in hand, the focus shifts to the regioselective functionalization of the

C17 position and the formation of the F-ring.
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Synthesis of (-)-Kopsifoline A

Vinylogous Urethane (-)-8

C17-Borono Pentacycle (-)-12

[Ir(cod)OMe]₂, dtbpy, B₂pin₂, MTBE, 80 °C, 18 h

Phenol (-)-16

Et₂NOH, MeOH, 23 °C, 48 h

C17-Methyl Ether (-)-7

Cs₂CO₃, MeI, Acetone, 23 °C, 1 h

Pentacyclic Alcohol (-)-17

TBAF, THF, 0 to 23 °C, 2.5 h

(+)-Kopsifoline E (3)

DIAD, PPh₃, THF, 23 °C, 14 h

(-)-Kopsifoline A (1)

H₂O, Formic acid, THF, 23 °C, 2 h

Click to download full resolution via product page

Caption: Synthetic pathway from intermediate (-)-8 to (-)-Kopsifoline A.
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Step 4: Iridium-Catalyzed Borylation of (-)-8

A solution of vinylogous urethane (-)-8, [Ir(cod)OMe]₂, dtbpy, and B₂pin₂ in MTBE is heated at

80 °C for 18 hours to afford the C17-borono pentacycle (-)-12.

Step 5: Oxidation to Phenol (-)-16

The aryl boronic ester (-)-12 is treated with diethylhydroxylamine in methanol at 23 °C for 48

hours to yield the phenol (-)-16.

Step 6: O-Methylation to (-)-7

The phenol (-)-16 is selectively O-methylated using methyl iodide and cesium carbonate in

acetone at 23 °C for 1 hour to give the C17-methyl ether (-)-7.

Step 7: Desilylation to Alcohol (-)-17

The silyl ether (-)-7 is treated with tetra-n-butylammonium fluoride (TBAF) in THF at 0 to 23 °C

for 2.5 hours to unveil the C21-alcohol (-)-17.

Step 8: Mitsunobu Reaction to (+)-Kopsifoline E (3)

The pentacyclic alcohol (-)-17 is subjected to Mitsunobu conditions with diisopropyl

azodicarboxylate (DIAD) and triphenylphosphine in THF at 23 °C for 14 hours to effect the F-

ring closure, yielding (+)-Kopsifoline E (3).

Step 9: Hydration to (-)-Kopsifoline A (1)

Finally, (+)-Kopsifoline E (3) is treated with formic acid and water in THF at 23 °C for 2 hours to

afford (-)-Kopsifoline A (1).
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Step Product
Starting
Material

Reagents and
Conditions

Yield (%)

5 Phenol (-)-16
C17-Borono

Pentacycle (-)-12

Et₂NOH, MeOH,

23 °C, 48 h
64

6
C17-Methyl

Ether (-)-7
Phenol (-)-16

Cs₂CO₃, MeI,

Acetone, 23 °C,

1 h

100

7
Pentacyclic

Alcohol (-)-17

C17-Methyl

Ether (-)-7

TBAF, THF, 0 to

23 °C, 2.5 h
80

8
(+)-Kopsifoline E

(3)

Pentacyclic

Alcohol (-)-17

DIAD, PPh₃,

THF, 23 °C, 14 h
78

9
(-)-Kopsifoline A

(1)

(+)-Kopsifoline E

(3)

H₂O, Formic

acid, THF, 23 °C,

2 h

73

Table 2: Completion of the total synthesis of (-)-Kopsifoline A.

Spectroscopic Data
The spectroscopic data for the synthesized (-)-Kopsifoline A were in agreement with the

reported values for the natural product.

Compound
Optical Rotation
([α]D²⁵)

¹H NMR (CDCl₃,
MHz)

¹³C NMR (CDCl₃,
MHz)

(-)-Kopsifoline A (1) -11.7 (c 0.10, CHCl₃)
Consistent with

literature

Consistent with

literature

(+)-Kopsifoline E (3) +44.3 (c 0.07, CHCl₃)
Consistent with

literature

Consistent with

literature

Table 3: Key analytical data for synthetic Kopsifoline A and E.

Biological Activity
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While the specific biological activities of (-)-Kopsifoline A are not extensively detailed in the

synthesis literature, related Kopsia alkaloids have demonstrated a range of interesting

biological properties. Studies on alkaloids isolated from Kopsia fruticosa have shown cytotoxic

activities against various tumor cell lines, as well as antimicrobial and antifungal activities. This

suggests that synthetic routes to Kopsifoline A and its analogs could provide access to

compounds with potential therapeutic applications.

Conclusion
The total synthesis of (-)-Kopsifoline A by Myeong, Avci, and Movassaghi represents a

significant achievement in the field of natural product synthesis. The strategic use of a late-

stage C-H functionalization on a versatile intermediate provides an elegant and efficient route

to this complex alkaloid. The detailed protocols and data presented in this guide are intended to

facilitate further research in this area, including the synthesis of analogs for biological

evaluation and the development of new synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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